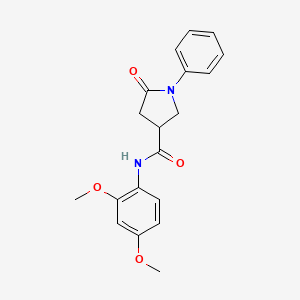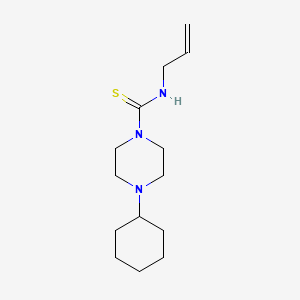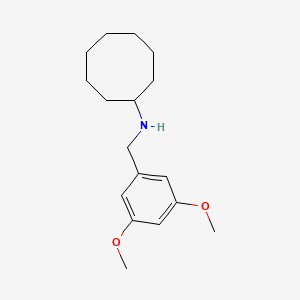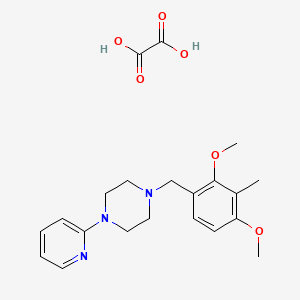![molecular formula C25H24ClN3O2S B5030903 N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-chlorobenzamide](/img/structure/B5030903.png)
N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-chlorobenzamide, commonly referred to as TBCA, is a chemical compound that has been widely used in scientific research. TBCA is a thioamide derivative that has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of TBCA involves the inhibition of CK2 activity, which results in the modulation of various cellular processes. TBCA has been shown to induce apoptosis in cancer cells by inhibiting the activity of CK2, which is overexpressed in many types of cancer. TBCA has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
Biochemical and Physiological Effects
TBCA has been shown to have a wide range of biochemical and physiological effects. TBCA has been shown to induce apoptosis in cancer cells by inhibiting the activity of CK2. TBCA has also been shown to inhibit the growth and metastasis of cancer cells in animal models. TBCA has been shown to have anti-inflammatory effects by inhibiting the activity of CK2, which is involved in the regulation of various inflammatory pathways. TBCA has also been shown to have neuroprotective effects by inhibiting the activity of CK2, which is involved in the regulation of various neuronal pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TBCA in lab experiments include its ability to inhibit the activity of CK2, which is involved in the regulation of various cellular processes. TBCA has also been shown to have a wide range of biochemical and physiological effects, making it a versatile tool for scientific research. The limitations of using TBCA in lab experiments include its potential toxicity and the need for further research to determine its optimal dosage and administration.
Direcciones Futuras
The future directions for the use of TBCA in scientific research include the development of more potent and selective CK2 inhibitors. The development of novel drug delivery systems for TBCA could also enhance its therapeutic potential. The use of TBCA in combination with other anticancer agents could also improve its efficacy in the treatment of cancer. Further research is needed to determine the optimal dosage and administration of TBCA for various therapeutic applications.
Conclusion
In conclusion, TBCA is a thioamide derivative that has been widely used in scientific research due to its ability to inhibit the activity of CK2. TBCA has a wide range of biochemical and physiological effects, making it a versatile tool for scientific research. The future directions for the use of TBCA in scientific research include the development of more potent and selective CK2 inhibitors, the development of novel drug delivery systems for TBCA, and the use of TBCA in combination with other anticancer agents.
Métodos De Síntesis
The synthesis of TBCA involves the reaction of 2-chlorobenzoyl chloride with N-(4-aminophenyl)thiourea in the presence of an organic base. This reaction results in the formation of TBCA as a white solid with a melting point of 246-248°C. The purity of TBCA can be determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) techniques.
Aplicaciones Científicas De Investigación
TBCA has been widely used in scientific research due to its ability to inhibit the activity of the enzyme protein kinase CK2. CK2 is a serine/threonine protein kinase that is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. TBCA has been shown to inhibit the activity of CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its substrates.
Propiedades
IUPAC Name |
N-[[4-[(4-tert-butylbenzoyl)amino]phenyl]carbamothioyl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O2S/c1-25(2,3)17-10-8-16(9-11-17)22(30)27-18-12-14-19(15-13-18)28-24(32)29-23(31)20-6-4-5-7-21(20)26/h4-15H,1-3H3,(H,27,30)(H2,28,29,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUDGLDQUQXTEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3S)-2-oxo-3-azepanyl]-4-(4-{[2-(2-pyridinyl)ethyl]amino}-1-piperidinyl)benzamide](/img/structure/B5030833.png)

![N-{3-[(4-nitrophenyl)amino]propyl}-2,2-diphenylacetamide](/img/structure/B5030840.png)

![9-[2-(allyloxy)-5-chlorophenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5030864.png)

![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5030874.png)

![4-[(cyclohexylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5030881.png)
![4-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B5030888.png)

![N-[(4-methylphenyl)sulfonyl]-2-(2-quinolinylthio)acetamide](/img/structure/B5030896.png)
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5030916.png)